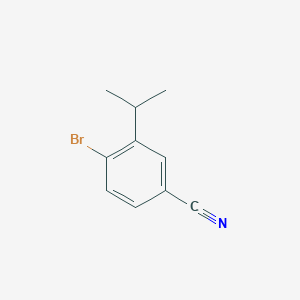

4-Bromo-3-isopropylbenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

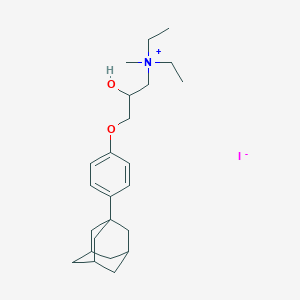

4-Bromo-3-isopropylbenzonitrile is a chemical compound with the molecular formula C10H10BrN . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of 4-Bromo-3-isopropylbenzonitrile consists of a benzene ring substituted with a bromine atom, an isopropyl group, and a nitrile group . The molecular weight of this compound is 224.1 .Physical And Chemical Properties Analysis

4-Bromo-3-isopropylbenzonitrile is a solid substance at room temperature . It should be stored in a dry, cool, and well-ventilated place .Applications De Recherche Scientifique

Synthesis of Biological Compounds

4-Bromo-3-isopropylbenzonitrile is an important intermediate in the synthesis of various biologically active compounds. A notable example includes its use in the synthesis of febuxostat, a medication used to treat gout. The compound can be synthesized from commercially available 4-hydroxybenzonitrile through processes like bromination, oxyalkylation, and thioamidation (Wang et al., 2016).

Spectroscopic Investigations

The compound has been subject to experimental and theoretical spectroscopic investigations. Studies involving Density Functional Theory (DFT) have examined its electronic structure, vibrational properties, and other characteristics. Such research is crucial for understanding the compound's molecular geometry and behavior under various conditions (Shajikumar & Raman, 2018).

Herbicide Resistance Research

4-Bromo-3-isopropylbenzonitrile derivatives have been studied for herbicide resistance in transgenic plants. A specific gene encoding a nitrilase that detoxifies bromoxynil, a related herbicide, was transferred to plants, conferring resistance to the herbicide. This research is significant for agricultural biotechnology, offering a method to protect crops from specific herbicides (Stalker et al., 1988).

Crystal Bending Properties

Studies on crystals containing 4-bromobenzonitrile derivatives have revealed unique bending properties. These findings are important in materials science, particularly in understanding the flexible nature of certain crystal structures and their potential applications (Veluthaparambath et al., 2022).

Photodegradation Studies

The compound has been used in studies to understand the photodegradation of bromoxynil, particularly in aquatic environments. Such research is crucial for assessing the environmental impact of herbicides and their breakdown products (Kochany, 1992).

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram, and the associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the compound .

Relevant Papers I found a paper that discusses the use of a similar compound, 4-bromo-benzonitrile, for surface passivation to enhance the performance of perovskite solar cells . This suggests that 4-Bromo-3-isopropylbenzonitrile could potentially have applications in the field of materials science or energy technology.

Propriétés

IUPAC Name |

4-bromo-3-propan-2-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-5,7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIVFRGJCBTZIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-isopropylbenzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2602270.png)

![Methyl (E)-4-oxo-4-[1-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethylamino]but-2-enoate](/img/structure/B2602279.png)

![Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate](/img/structure/B2602285.png)

![2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2602286.png)

![N-(4-ethoxyphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2602287.png)

![2-Fluoro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B2602289.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2602290.png)